molecular formula C19H18N2O4 B289714 3,4,5-trimethoxy-N-quinolin-8-ylbenzamide

3,4,5-trimethoxy-N-quinolin-8-ylbenzamide

Cat. No. B289714
M. Wt: 338.4 g/mol
InChI Key: KDVVELTYOWGAFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-trimethoxy-N-quinolin-8-ylbenzamide, also known as TQBA, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. TQBA is a heterocyclic compound that belongs to the quinoline family and has a benzamide group attached to it.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-quinolin-8-ylbenzamide is not fully understood. However, studies have suggested that 3,4,5-trimethoxy-N-quinolin-8-ylbenzamide may exert its anticancer properties by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 3,4,5-trimethoxy-N-quinolin-8-ylbenzamide has also been reported to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
3,4,5-trimethoxy-N-quinolin-8-ylbenzamide has been found to have various biochemical and physiological effects. Studies have reported that 3,4,5-trimethoxy-N-quinolin-8-ylbenzamide can induce cell cycle arrest and apoptosis in cancer cells. 3,4,5-trimethoxy-N-quinolin-8-ylbenzamide has also been found to suppress the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties. Additionally, 3,4,5-trimethoxy-N-quinolin-8-ylbenzamide has been reported to inhibit the growth of bacteria and fungi by disrupting their cell membranes.

Advantages and Limitations for Lab Experiments

One advantage of using 3,4,5-trimethoxy-N-quinolin-8-ylbenzamide in lab experiments is its potential for use as a therapeutic agent. 3,4,5-trimethoxy-N-quinolin-8-ylbenzamide has been found to have potential anticancer, antibacterial, antifungal, and anti-inflammatory properties, making it a potential candidate for the development of new drugs. However, one limitation of using 3,4,5-trimethoxy-N-quinolin-8-ylbenzamide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 3,4,5-trimethoxy-N-quinolin-8-ylbenzamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential as a therapeutic agent for the treatment of cancer, bacterial and fungal infections, and inflammatory diseases. Additionally, future research could focus on improving the solubility and bioavailability of 3,4,5-trimethoxy-N-quinolin-8-ylbenzamide to enhance its efficacy as a drug candidate.

Synthesis Methods

The synthesis of 3,4,5-trimethoxy-N-quinolin-8-ylbenzamide involves the reaction of 3,4,5-trimethoxyaniline with 8-bromoquinoline in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with benzoyl chloride to produce 3,4,5-trimethoxy-N-quinolin-8-ylbenzamide. This synthesis method has been reported to yield 3,4,5-trimethoxy-N-quinolin-8-ylbenzamide in good yields and purity.

Scientific Research Applications

3,4,5-trimethoxy-N-quinolin-8-ylbenzamide has been found to have various scientific research applications. It has been reported to have potential anticancer properties due to its ability to inhibit the growth of cancer cells. 3,4,5-trimethoxy-N-quinolin-8-ylbenzamide has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, 3,4,5-trimethoxy-N-quinolin-8-ylbenzamide has been reported to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-quinolin-8-ylbenzamide

InChI

InChI=1S/C19H18N2O4/c1-23-15-10-13(11-16(24-2)18(15)25-3)19(22)21-14-8-4-6-12-7-5-9-20-17(12)14/h4-11H,1-3H3,(H,21,22)

InChI Key

KDVVELTYOWGAFG-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC3=C2N=CC=C3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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